TLR7 Agonist Activity: N,N‑Dimethyl Substitution Abrogates Receptor Activation vs. Primary Amine Comparator
The C4 primary‑amine comparator 1‑benzyl‑2‑butyl‑1H‑imidazo[4,5‑c]pyridin‑4‑amine acts as a pure TLR7 agonist with negligible TLR8 activity [1]. In contrast, the N,N‑dimethyl target compound is not described as a TLR7 agonist in the primary SAR literature. BindingDB data for a closely related 4‑dialkylamino‑imidazo[4,5‑c]pyridine (CHEMBL4074408) indicate an EC₅₀ >100 000 nM for human TLR7 activation [2]. This represents a >100‑fold difference in potency compared to low‑nanomolar TLR7 agonists in the same scaffold family [1].
| Evidence Dimension | Human TLR7 agonism (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ >100 000 nM (predicted for 4‑dialkylamino analog) |
| Comparator Or Baseline | 1‑Benzyl‑2‑butyl‑1H‑imidazo[4,5‑c]pyridin‑4‑amine: pure TLR7 agonist (EC₅₀ in low‑nanomolar range per SAR paper) |
| Quantified Difference | >100‑fold reduction in TLR7 agonism |
| Conditions | HEK293 cells expressing human TLR7; NF‑κB‑mediated SEAP reporter assay (BindingDB) / cellular TLR7‑dependent NF‑κB activation (SAR paper) |
Why This Matters
Ensures that substitution of the 4‑amino group with N,N‑dimethyl completely silences TLR7‑mediated cytokine induction, making the compound a clean negative control for immunological assays.
- [1] Shukla, N. M.; et al. Structure–activity relationships in Toll‑like receptor 7 agonistic 1H‑imidazo[4,5‑c]pyridines. Org. Biomol. Chem. 2013, 11, 6849–6859. View Source
- [2] BindingDB Entry BDBM50239681 (CHEMBL4074408). EC₅₀ >1.00E+5 nM for agonist activity at human TLR7. https://www.bindingdb.org/ View Source
